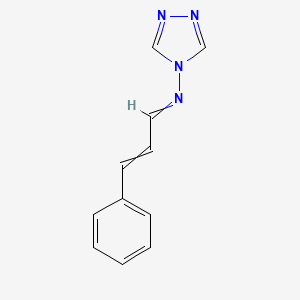![molecular formula C6H15ClN4O2S2 B11725743 (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride](/img/structure/B11725743.png)
(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a disulfide bond, which is significant in many biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride typically involves the formation of the disulfide bond between two cysteine derivatives. The reaction conditions often include mild oxidizing agents to facilitate the formation of the disulfide linkage without causing over-oxidation or degradation of the amino acids involved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of amino acids and the formation of disulfide bonds, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the disulfide bond can yield the corresponding thiol compounds.
Substitution: The amino groups in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents under controlled pH conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Alkylated amino derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of disulfide bond formation and stability.
Biology
In biological research, this compound is used to study protein folding and stability. The disulfide bond is crucial in maintaining the three-dimensional structure of proteins, and this compound serves as a model for such studies.
Medicine
In medicine, the compound has potential applications in drug design and development. Its ability to form stable disulfide bonds makes it a candidate for developing drugs that target specific proteins or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require stable disulfide bonds.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride involves the formation and breaking of disulfide bonds. These bonds play a critical role in the structural integrity of proteins and other biomolecules. The compound can interact with various molecular targets, including enzymes and receptors, through its disulfide bond, influencing their activity and function.
Propriétés
Formule moléculaire |
C6H15ClN4O2S2 |
|---|---|
Poids moléculaire |
274.8 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;hydrochloride |
InChI |
InChI=1S/C6H14N4O2S2.ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);1H/t3-,4-;/m0./s1 |
Clé InChI |
ZFDQXMVQQXDOAY-MMALYQPHSA-N |
SMILES isomérique |
C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl |
SMILES canonique |
C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Tert-butoxy)carbonyl]-1-(2-carboxyethyl)piperazin-1-ium chloride](/img/structure/B11725674.png)
![N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11725677.png)
![2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide](/img/structure/B11725681.png)
![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)
![4-[(hydroxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725689.png)
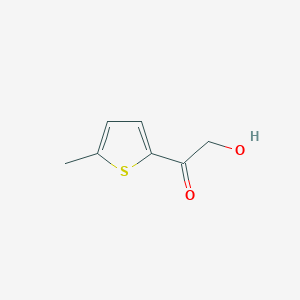

![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
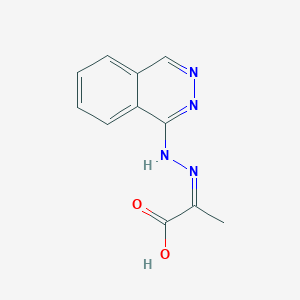
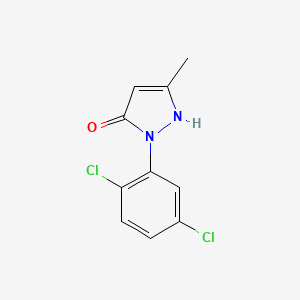
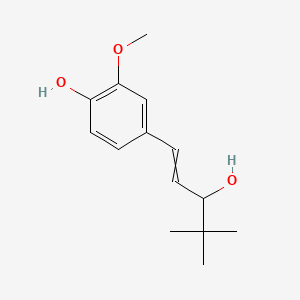
![methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate](/img/structure/B11725746.png)
